molecular formula C7H8O6S2 B1433017 3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid CAS No. 1384431-25-7

3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid

Cat. No.: B1433017
CAS No.: 1384431-25-7
M. Wt: 252.3 g/mol
InChI Key: OOYKICJBWUYOPP-UHFFFAOYSA-N
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Description

3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid is an organic compound with the molecular formula C7H8O6S2 and a molecular weight of 252.27 g/mol . It is characterized by the presence of a thiophene ring substituted with methoxy, methoxycarbonyl, and sulfonic acid groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy and Methoxycarbonyl Groups: Methoxy and methoxycarbonyl groups can be introduced via electrophilic aromatic substitution reactions using methanol and carbon monoxide in the presence of a catalyst.

    Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the methoxy and methoxycarbonyl groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(methoxycarbonyl)thiophene-2-carboxylic acid
  • 3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonamide
  • 3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonyl chloride

Uniqueness

3-Methoxy-5-(methoxycarbonyl)thiophene-2-sulfonic acid is unique due to the presence of both methoxycarbonyl and sulfonic acid groups on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-5-methoxycarbonylthiophene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6S2/c1-12-4-3-5(6(8)13-2)14-7(4)15(9,10)11/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYKICJBWUYOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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